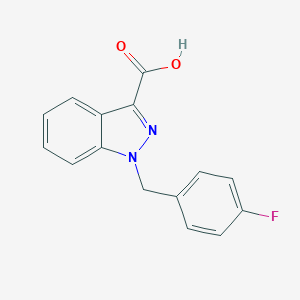

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(17-18)15(19)20/h1-8H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKPPEZAPRSYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198261 | |

| Record name | 1H-Indazole-3-carboxylic acid, 1-(p-fluorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50264-63-6 | |

| Record name | 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazole-3-carboxylic acid, 1-(p-fluorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-FLUOROBENZYL)-1H-INDAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKC3GC8LAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid

Introduction

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a fluorinated indazole derivative with significant relevance in pharmacology and forensic toxicology.[1] It is primarily known as a metabolite of AB-FUBINACA, a potent synthetic cannabinoid.[2][3] As such, its identification is crucial for monitoring the intake of its parent compound in biological samples.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological context, tailored for researchers and professionals in drug development and forensic science.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for its identification, handling, and application in experimental settings.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid[4] |

| CAS Number | 50264-63-6[1][4] |

| Molecular Formula | C₁₅H₁₁FN₂O₂[1][4] |

| Synonyms | AB-FUBINACA metabolite 4, 1-(p-fluorobenzyl)-1H-indazole-3-carboxylic acid[4][5] |

| InChIKey | VRKPPEZAPRSYRE-UHFFFAOYSA-N[4] |

| SMILES | C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)F)C(=O)O[4] |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Molecular Weight | 270.26 g/mol [1][4] | |

| Melting Point | 194°C[1] | Measured in acetic acid |

| Boiling Point | 495.5 ± 30.0°C[1] | Predicted |

| Density | 1.34 ± 0.1 g/cm³[1] | Predicted |

| pKa | 3.06 ± 0.10[1] | Predicted |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via a two-step process starting from methyl 1H-indazole-3-carboxylate. The general workflow involves an N-alkylation reaction followed by the hydrolysis of the methyl ester.

Experimental Workflow: Synthesis Pathway

Caption: Synthetic route for this compound.

Detailed Protocol: Synthesis

A representative protocol for the synthesis is detailed below, adapted from methodologies for similar indazole derivatives.[6]

Step 1: Synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve methyl 1H-indazole-3-carboxylate (1 equivalent) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution to deprotonate the indazole nitrogen.

-

Alkylation: To the stirring mixture, add 1-(bromomethyl)-4-fluorobenzene (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl ester intermediate.[6]

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate from Step 1 in a mixture of methanol and water.

-

Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (NaOH, 3-5 equivalents), and heat the mixture to reflux for 2-4 hours.

-

Acidification: After cooling the reaction mixture to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using a strong acid (e.g., 1M HCl).

-

Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final product.

Biological Activity and Significance

This compound is of particular interest due to its role as a metabolite of the synthetic cannabinoid AB-FUBINACA and its own intrinsic biological activities.

-

Forensic Marker: It serves as a key analytical reference standard for confirming the use of AB-FUBINACA in forensic toxicology.[1] Its presence in urine or blood samples is a definitive indicator of exposure to the parent drug.

-

Metabolic Pathway: The primary metabolic pathway for the formation of this compound from AB-FUBINACA is through the hydrolysis of the terminal amide group.[1]

Caption: Metabolic conversion of AB-FUBINACA to its carboxylic acid metabolite.

-

Pharmacological Activity: While primarily a metabolite, the compound itself exhibits biological activity. It has been identified as an antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4) with an IC50 > 2.5 μM.[2][3] Furthermore, the indazole class of compounds is known to interact with various biological targets, including the potential modulation of kinase pathways such as MAPKAP kinases, which are involved in inflammation and cell proliferation.[1] Compounds with similar structures have also shown potential in reducing pro-inflammatory cytokines like IL-1 and TNF-alpha.[1]

References

- 1. This compound | 50264-63-6 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Measles Who [who-measles.org]

- 4. This compound | C15H11FN2O2 | CID 206430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a pivotal compound in the fields of forensic science and drug metabolism studies. As a primary metabolite of potent synthetic cannabinoids such as AB-FUBINACA and AMB-FUBINACA, its accurate identification is crucial for understanding the biotransformation of these substances and for developing reliable analytical methods for their detection.[1][2] This technical guide provides an in-depth overview of the structure elucidation of this compound, detailing its physicochemical properties, synthesis, and the spectroscopic techniques used for its characterization.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, analysis, and characterization.

| Property | Value | Reference |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid | [3] |

| CAS Number | 50264-63-6 | [2][4] |

| Molecular Formula | C₁₅H₁₁FN₂O₂ | [2][3][4] |

| Molecular Weight | 270.26 g/mol | [2][3] |

| Melting Point | 194°C (in acetic acid) | [2] |

| Predicted Density | 1.34 ± 0.1 g/cm³ | [2] |

| Predicted pKa | 3.06 ± 0.10 | [2] |

| Predicted Boiling Point | 495.5 ± 30.0°C | [2] |

Synthesis and Metabolic Formation

The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-alkylation of a suitable indazole precursor, followed by the hydrolysis of an ester group to yield the final carboxylic acid.

A common synthetic route starts with the nucleophilic substitution of the N-H hydrogen of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene.[5] This reaction yields the intermediate, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. The subsequent step is the hydrolysis of this methyl ester to the desired carboxylic acid.

In a biological context, this compound is primarily formed through the metabolic hydrolysis of synthetic cannabinoids like AB-FUBINACA and AMB-FUBINACA.[1][6] This biotransformation is predominantly catalyzed by the enzyme carboxylesterase 1 (CES1).[1]

Experimental Protocols

Synthesis of Methyl 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylate

This protocol is based on established methods for the N-alkylation of indazoles.[7]

-

Reaction Setup: To a solution of methyl 1H-indazole-3-carboxylate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 3.0 eq) at room temperature under an inert atmosphere.

-

Alkylation: Add 1-(bromomethyl)-4-fluorobenzene (1.3 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hydrolysis to this compound

The following is a general procedure for the hydrolysis of the methyl ester.[7]

-

Reaction Setup: Dissolve the methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (1.0 eq) in a mixture of a suitable solvent like methanol or tetrahydrofuran (THF) and an aqueous solution of a base such as sodium hydroxide (NaOH).

-

Hydrolysis: Stir the mixture at room temperature or heat it to reflux until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: After cooling the reaction mixture to room temperature, acidify it with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash it with water, and dry it under vacuum to obtain the pure this compound.

Spectroscopic Analysis and Structure Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the indazole and fluorobenzyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the carboxylic acid proton.

¹³C NMR: The spectrum would display signals corresponding to the carbon atoms of the indazole and fluorobenzyl rings, the benzylic methylene carbon, and the carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-2500 | O-H stretch (carboxylic acid), broad |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1500, ~1450 | C=C stretch (aromatic rings) |

| ~1220 | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Expected Fragmentation:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (270.26 g/mol ).

-

Key Fragments: Common fragmentation pathways for similar indazole derivatives involve the loss of the carboxylic acid group and cleavage of the bond between the indazole ring and the fluorobenzyl group. A prominent fragment ion at m/z 109, corresponding to the fluorobenzyl cation, is a characteristic feature.

Conclusion

The structure elucidation of this compound is a multi-faceted process that combines chemical synthesis, metabolic studies, and a suite of spectroscopic techniques. As a key metabolite of several potent synthetic cannabinoids, its unambiguous identification is of paramount importance for forensic and clinical toxicology. This guide provides a comprehensive framework for understanding the key aspects of its characterization, serving as a valuable resource for researchers and professionals in the field. Further research to publish detailed experimental spectroscopic data for this compound would be highly beneficial to the scientific community.

References

- 1. Research Portal [ourarchive.otago.ac.nz]

- 2. This compound | 50264-63-6 | Benchchem [benchchem.com]

- 3. This compound | C15H11FN2O2 | CID 206430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. diva-portal.org [diva-portal.org]

In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid (CAS No: 50264-63-6) is a fluorinated derivative of indazole-3-carboxylic acid.[1][2] It is recognized primarily as a metabolite of synthetic cannabinoids, such as AB-FUBINACA, and serves as an important analytical reference standard in forensic toxicology.[1][3] Furthermore, this compound has been identified as an antagonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4), indicating its potential for investigation in pathways related to cholestatic itch and other sensory functions.[3][4][5] This guide provides a detailed overview of its core physicochemical properties, the experimental protocols for their determination, and visual representations of its synthesis and a key biological pathway.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are crucial for understanding its behavior in biological systems and for the development of analytical methods and potential therapeutic applications.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₅H₁₁FN₂O₂ | - | [1][2] |

| Molecular Weight | 270.26 g/mol | Calculated | [1][2] |

| Melting Point | 194°C | Experimental (in acetic acid) | [1] |

| Boiling Point | 495.5 ± 30.0°C | Predicted | [1] |

| Density | 1.34 ± 0.1 g/cm³ | Predicted | [1] |

| pKa | 3.06 ± 0.10 | Predicted | [1] |

| logP (Octanol/Water) | 3.1 | Computed | [2] |

| Solubility | No quantitative data available. Expected to be poorly soluble in water, but soluble in aqueous basic solutions (e.g., NaOH, NaHCO₃) and organic solvents. | Inferred | [6][7][8] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard procedures widely used in pharmaceutical and chemical research.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[9]

-

Sample Preparation: The compound is thoroughly dried to remove any residual solvent. A small amount of the crystalline solid is finely powdered.[8]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.[8]

-

Measurement: The loaded capillary tube is placed into a calibrated melting point apparatus. The sample is heated rapidly to approximately 15-20°C below the expected melting point (194°C). The heating rate is then reduced to 1-2°C per minute.[8]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase turns into a clear liquid is recorded as the completion of melting. The result is reported as a melting range.[10]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant of an acidic or basic compound.[11]

-

Preparation of Solutions: A standard solution of the compound (e.g., 1 mM) is prepared in a suitable co-solvent system if necessary (e.g., water/methanol) to ensure solubility. A standardized titrant solution of a strong base (e.g., 0.1 M NaOH) is also prepared. The ionic strength of the sample solution is kept constant using a background electrolyte like 0.15 M KCl.[11]

-

Apparatus Calibration: The pH meter is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[11]

-

Titration Procedure: A known volume of the sample solution is placed in a thermostatted vessel (e.g., at 25°C) and stirred. The calibrated pH electrode is immersed in the solution. The titrant is added in small, precise increments.[11]

-

Data Acquisition: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded once the reading is stable (e.g., drift < 0.01 pH units/minute).[11]

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The half-equivalence point (where half of the acid has been neutralized) is determined, and the pH at this point is equal to the pKa of the compound.[12]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

System Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol).[13]

-

Equilibration: The vial is sealed and agitated in a mechanical shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After agitation, the suspension is allowed to stand to let undissolved solids settle. The saturated solution is then carefully separated from the solid material by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).[14]

-

Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

-

Reporting: The solubility is expressed in units such as mg/mL or mol/L. For carboxylic acids, solubility is typically tested in water, acidic, and basic media to understand its pH-dependent behavior.[7][8]

LogP Determination (Shake-Flask Method)

The partition coefficient (logP) measures the lipophilicity of a compound, which is crucial for predicting its absorption and distribution.[16]

-

Phase Pre-saturation: Equal volumes of 1-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4 for LogD determination) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[12][17]

-

Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.[9]

-

Equilibration: The mixture is shaken for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[9]

-

Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to accelerate this process.[9]

-

Quantification: A sample is carefully taken from each phase. The concentration of the compound in both the 1-octanol and aqueous phases is accurately measured using a suitable analytical technique like HPLC-UV or LC-MS.[15]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[17]

Mandatory Visualizations

Synthesis and Metabolism Workflow

The primary synthesis route for this compound involves a two-step process starting from methyl 1H-indazole-3-carboxylate. This compound is also a major hydrolytic metabolite of the synthetic cannabinoid AMB-FUBINACA.[14][18]

MRGPRX4 Signaling Pathway and Antagonism

This compound acts as an antagonist at the MRGPRX4 receptor. This receptor is a Gq-protein coupled receptor. Its activation by agonists (like bile acids) initiates a signaling cascade via Phospholipase C (PLC), which is blocked by the compound.[3][19]

References

- 1. This compound | 50264-63-6 | Benchchem [benchchem.com]

- 2. This compound | C15H11FN2O2 | CID 206430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | ABrowse genome browser [abrowse.org]

- 4. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. researchgate.net [researchgate.net]

- 18. Research Portal [ourarchive.otago.ac.nz]

- 19. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid (Bendazac)

CAS Number: 50264-63-6

This technical guide provides a comprehensive overview of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid, a compound also widely known as Bendazac. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, biological activities, and mechanisms of action.

Physicochemical Properties

This compound is a fluorinated indazole derivative. Its fundamental physicochemical characteristics are summarized in the table below, providing essential data for experimental design and formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁FN₂O₂ | [1] |

| Molecular Weight | 270.26 g/mol | [1][2] |

| Melting Point | 194°C (in acetic acid) | [2] |

| Density (predicted) | 1.34 ± 0.1 g/cm³ | [2] |

| pKa (predicted) | 3.06 ± 0.10 | [2] |

| UV max | 297, 207 nm | [3] |

| Solubility | Soluble in DMSO and Methanol | [4] |

Synthesis and Analysis

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from indazole-3-carboxylic acid. The initial step involves the N-alkylation of the indazole ring, followed by the formation of the desired product.

Step 1: N-Alkylation of Indazole-3-carboxylic Acid [2]

-

Suspend indazole-3-carboxylic acid in 1-propanol.

-

Add two equivalents of calcium oxide (CaO) and reflux the mixture for 2 hours to form the dianion.

-

Add two equivalents of 4-fluorobenzyl bromide and continue to reflux for 4 hours.

-

After cooling, the reaction mixture is worked up to isolate the crude this compound.

A related synthesis for the methyl ester involves the nucleophilic substitution of the indazole N-H hydrogen of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene[5]. The carboxylic acid can then be obtained by hydrolysis of the methyl ester.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is available for the determination of Bendazac and its primary metabolite, 5-hydroxybendazac, in human plasma, indicating its suitability for pharmacokinetic studies and drug monitoring[5]. While specific parameters for the title compound are not fully detailed, a general approach for the analysis of related compounds can be adapted[6][7].

General HPLC Parameters:

-

Column: A reversed-phase column, such as a C18 or Phenyl column, is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve optimal separation.

-

Detection: UV detection is suitable, with monitoring at one of its absorption maxima (e.g., 297 nm)[3].

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Injection Volume: 5-20 µL.

Biological Activity and Mechanism of Action

This compound, as Bendazac, exhibits a range of biological activities, with its anti-cataract and anti-inflammatory properties being the most prominent.

Anti-Cataract Activity via Inhibition of Protein Denaturation

The primary mechanism underlying the anti-cataract effect of Bendazac is its ability to inhibit the denaturation of lens proteins, particularly crystallins[8]. This protective effect helps to maintain the transparency of the lens.

Experimental Protocol: Protein Denaturation Inhibition Assay This assay evaluates the ability of a compound to prevent the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound (e.g., in methanol).

-

Prepare a 0.2% solution of bovine serum albumin (BSA) in a suitable buffer (e.g., Tris buffer).

-

A standard anti-inflammatory drug, such as Diclofenac, is used as a positive control.

-

-

Assay Procedure:

-

In a series of test tubes, add 50 µL of various dilutions of the test compound or standard drug.

-

Add 5 mL of the 0.2% BSA solution to each tube.

-

Incubate the mixtures at room temperature for a specified period.

-

Induce denaturation by heating the samples.

-

After cooling, measure the turbidity of the solutions spectrophotometrically at a specific wavelength (e.g., 660 nm).

-

-

Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anti-inflammatory Activity via COX Inhibition

Radical Scavenging Activity

Bendazac has been shown to possess radical scavenging properties, which contribute to its protective effects against oxidative damage[8]. This activity is particularly relevant in the context of cataract formation, where oxidative stress is a significant contributing factor.

Experimental Protocol: DPPH Radical Scavenging Assay This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound in methanol.

-

A known antioxidant, such as ascorbic acid, is used as a standard.

-

-

Assay Procedure:

-

To 1 mL of the DPPH solution, add a small volume of the test compound or standard solution at different concentrations.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at a specific wavelength (around 517 nm) using a spectrophotometer.

-

-

Calculation: The percentage of radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathway Interactions

The biological effects of compounds are often mediated through complex signaling pathways. While direct experimental evidence for this compound is limited, its classification as an NSAID and its known effects on oxidative stress suggest potential interactions with key cellular signaling cascades involved in inflammation and apoptosis.

Stress-Activated Protein Kinase (SAPK) Pathways: JNK and p38 MAPK

Stress stimuli, including oxidative stress, activate the JNK and p38 MAPK pathways. These pathways play crucial roles in regulating apoptosis, inflammation, and cellular stress responses. A plausible mechanism involves the activation of Apoptosis Signal-regulating Kinase 1 (ASK1) by reactive oxygen species (ROS), which in turn activates the MKK4/7-JNK and MKK3/6-p38 cascades[10]. These pathways can lead to the activation of pro-apoptotic proteins like Bax and Bak[11].

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Pro-inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκB, leading to its degradation. This allows the NF-κB dimer to translocate to the nucleus and induce the expression of inflammatory genes[12]. Some NSAIDs have been shown to modulate NF-κB signaling[13].

Intrinsic Apoptosis Pathway

The intrinsic or mitochondrial pathway of apoptosis is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax promote the release of cytochrome c from the mitochondria, which leads to the activation of caspases and subsequent cell death. Anti-apoptotic proteins like Bcl-2 inhibit this process[6][14]. The effect of some NSAIDs on the expression of these proteins has been studied[15].

Toxicology and Safety

The safety profile of this compound is an important consideration. It is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. Bendazac has been withdrawn from the market in some regions due to the risk of hepatotoxicity[8].

Acute Toxicity Data for Bendazac:

| Organism | Route of Administration | LD₅₀ |

| Mouse | Oral | > 1000 mg/kg |

| Mouse | Intravenous | 380 mg/kg |

| Mouse | Intraperitoneal | 355 mg/kg |

| Mouse | Subcutaneous | 440 mg/kg |

| Rat | Oral | 1200 mg/kg |

| Rat | Intravenous | 304 mg/kg |

| Rat | Intraperitoneal | 388 mg/kg |

| Rat | Subcutaneous | 910 mg/kg |

Note: The above data is for Bendazac, the non-fluorinated analogue. Specific data for the 4-fluoro derivative may vary.

Applications and Research Interest

This compound and its analogues continue to be of interest to the scientific community for several reasons:

-

Ophthalmology: As a potential therapeutic agent for the prevention and treatment of cataracts.

-

Anti-inflammatory Research: As a lead compound for the development of novel NSAIDs.

-

Forensic Science: It is a known metabolite of the synthetic cannabinoid AB-FUBINACA and is used as an analytical reference standard in forensic toxicology[2].

-

Oncology: The modulation of apoptosis and inflammatory pathways by related compounds suggests potential applications in cancer research.

-

Drug Discovery: It serves as a scaffold for the synthesis of new biologically active molecules. It is also an antagonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4) with an IC₅₀ > 2.5 µM[16].

This technical guide provides a solid foundation for understanding the core characteristics of this compound. Further research is warranted to fully elucidate its therapeutic potential and to develop safer and more effective derivatives.

References

- 1. This compound | C15H11FN2O2 | CID 206430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 50264-63-6 | Benchchem [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bloomtechz.com [bloomtechz.com]

- 8. Bendazac | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bz-423 superoxide signals apoptosis via selective activation of JNK, Bak, and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulindac activates NF-κB signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijper.org [ijper.org]

- 16. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Biological Activity of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a notable derivative of indazole, primarily recognized as a metabolite of the synthetic cannabinoid AB-FUBINACA.[1][2] Its emergence in forensic and pharmacological studies is linked to the widespread use of its parent compound. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its interaction with the Mas-related G protein-coupled receptor X4 (MRGPRX4). This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and development. The compound is also referred to as "Compound 31" in some literature.[1][2]

Quantitative Biological Activity

The primary and most specific biological activity reported for this compound is its antagonistic effect on MRGPRX4.[3][1][2] The available quantitative data is summarized in the table below.

| Target | Activity | Value (IC50) | Compound ID |

| Mas-related G protein-coupled receptor X4 (MRGPRX4) | Antagonist | >2.5 µM | This compound / Compound 31 |

Table 1: Summary of Quantitative Biological Data

Metabolism and Formation

This compound is a product of the in vivo metabolism of AB-FUBINACA. The primary metabolic transformation is the hydrolysis of the terminal amide group of AB-FUBINACA, catalyzed by carboxylesterases.[4] This process is a major pathway in the biotransformation of the parent synthetic cannabinoid.[4]

Caption: Metabolic conversion of AB-FUBINACA.

Mechanism of Action: MRGPRX4 Antagonism

MRGPRX4 is a G protein-coupled receptor (GPCR) primarily expressed in sensory neurons and is implicated in itch (pruritus).[5] It is known to be activated by various endogenous and exogenous ligands, leading to the initiation of an intracellular signaling cascade. As an antagonist, this compound binds to MRGPRX4 but does not elicit a response. Instead, it blocks the receptor, preventing its activation by agonists. The signaling pathway of MRGPRX4 is predominantly coupled through Gαq proteins.

Caption: MRGPRX4 Gq-coupled signaling pathway and antagonism.

Experimental Protocols

Objective: To determine the inhibitory concentration (IC50) of this compound against agonist-induced MRGPRX4 activation.

Materials:

-

HEK293 cells stably expressing human MRGPRX4.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

MRGPRX4 agonist (e.g., deoxycholic acid).

-

This compound (test compound).

-

96-well or 384-well black, clear-bottom assay plates.

-

Fluorescence plate reader with kinetic reading capability.

Workflow:

Caption: Workflow for MRGPRX4 calcium mobilization assay.

Detailed Procedure:

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing MRGPRX4 in appropriate medium.

-

Seed the cells into 96-well or 384-well black, clear-bottom assay plates at a suitable density and incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a loading solution of a calcium-sensitive fluorescent dye in the assay buffer.

-

Remove the culture medium from the cell plates and add the dye-loading solution to each well.

-

Incubate the plates for 1 hour at 37°C, followed by a recovery period at room temperature in the dark.

-

-

Compound Addition (Antagonist):

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the different concentrations of the test compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

-

Agonist Addition and Fluorescence Measurement:

-

Prepare a solution of the MRGPRX4 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the assay plate in a fluorescence plate reader.

-

Initiate kinetic reading of fluorescence intensity and, after establishing a baseline, add the agonist solution to all wells.

-

Continue to measure the fluorescence signal for a few minutes to capture the peak response.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the rise in intracellular calcium levels.

-

Determine the peak fluorescence response for each concentration of the antagonist.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

-

Other Potential Biological Activities

While the antagonism of MRGPRX4 is the most concretely defined activity, the broader class of indazole derivatives has been associated with other biological effects. Some research suggests that indazole-containing compounds may act as modulators of kinase pathways, such as MAPKAP kinases, which are involved in cellular processes like inflammation and proliferation.[6] Additionally, compounds structurally similar to this compound have been investigated for anti-inflammatory properties.[7] However, specific quantitative data and detailed studies for this particular compound in these areas are currently lacking in the public domain.

Conclusion

This compound is a metabolite of the synthetic cannabinoid AB-FUBINACA with a defined, albeit weak, antagonistic activity at the MRGPRX4 receptor. Its primary relevance to researchers is in the field of forensic toxicology as a biomarker for AB-FUBINACA consumption and in pharmacology as a tool compound for studying MRGPRX4. Further research is required to explore other potential biological activities and to fully elucidate its pharmacological profile. The methodologies and data presented in this guide provide a foundation for such future investigations.

References

An In-depth Technical Guide to the Core Mechanism of Action of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a compound of interest primarily recognized as a metabolite of the synthetic cannabinoid AB-FUBINACA and utilized as an analytical reference standard. Emerging research has identified it as a potential antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4). While direct, extensive mechanistic studies on this specific molecule are limited, its structural similarity to other indazole-3-carboxylic acid derivatives, notably lonidamine and its analogue Adjudin (AF-2364), provides a basis for inferring potential biological activities. This guide delineates the known mechanism of action of this compound as an MRGPRX4 antagonist and explores the well-documented mechanisms of its structural analogues, which are investigated as non-hormonal male contraceptives. This document provides a comprehensive overview of the relevant signaling pathways, quantitative data, and detailed experimental protocols to facilitate further research and drug development.

Core Mechanism of Action: MRGPRX4 Antagonism

The primary characterized mechanism of action for this compound is its antagonistic activity at the Mas-related G protein-coupled receptor X4 (MRGPRX4).

MRGPRX4 Signaling Pathway

MRGPRX4 is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured as a transient increase in cytosolic calcium concentration.

Quantitative Data

The antagonistic potency of this compound at the MRGPRX4 receptor has been determined, although the available data indicates modest activity.

| Compound | Target | Assay | IC50 |

| This compound | MRGPRX4 | Not Specified | >2.5 μM[1] |

Inferred Mechanism of Action Based on Structural Analogues

The indazole-3-carboxylic acid scaffold is shared by compounds with well-documented biological activities, particularly as male contraceptives. Lonidamine and its more potent analogue, Adjudin (AF-2364), offer insights into potential, yet unconfirmed, mechanisms for this compound.

Disruption of Sertoli-Germ Cell Adhesion

The primary mechanism of action for Adjudin (AF-2364) as a male contraceptive is the disruption of the adhesive junctions between Sertoli cells and developing germ cells (spermatids) within the seminiferous tubules. This leads to the premature release of immature sperm and reversible infertility.[2]

Adjudin is thought to perturb the apical ectoplasmic specialization, a testis-specific anchoring junction. This disruption is mediated through the activation of signaling pathways that regulate the actin cytoskeleton, such as the integrin/focal adhesion kinase (FAK)/p130Cas/MAP kinase pathway.

Inhibition of Sperm Mitochondrial Function

AF-2364 has also been shown to directly target sperm mitochondria, leading to a loss of motility and viability. This action is mediated through the opening of the mitochondrial permeability transition (MPT) pore.

The opening of the MPT pore disrupts the mitochondrial membrane potential (ΔΨm), leading to a cessation of ATP synthesis and the release of pro-apoptotic factors. This ultimately results in a loss of sperm motility.

Quantitative Data for Analogues

The following table summarizes the effective doses of Adjudin (AF-2364) for male contraception in animal models.

| Compound | Species | Route of Administration | Effective Dose | Effect |

| Adjudin (AF-2364) | Rat | Oral gavage | 50 mg/kg (single dose) | Induces extensive germ cell exfoliation. |

| Adjudin (AF-2364) | Rat | Oral gavage | 37.5-50 mg/kg (weekly for 3 weeks) | Reversible male contraception. |

| Adjudin (AF-2364) | Rabbit | Intravenous | 25 mg/kg (weekly for 4 weeks) | >95% germ cell absence from seminiferous epithelium. |

Experimental Protocols

MRGPRX4 Antagonist Assay (Calcium Flux Assay)

This protocol is a general method for assessing the antagonistic activity of a compound at a Gq-coupled receptor like MRGPRX4 by measuring changes in intracellular calcium.

Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing human MRGPRX4 in appropriate media. Seed cells into a 96-well black, clear-bottom plate and grow to confluence.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye-loading buffer. Incubate for 30-60 minutes at 37°C.

-

Compound Incubation: Wash the cells with assay buffer. Add the desired concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a known MRGPRX4 agonist (e.g., a bile acid) to the wells and immediately begin measuring fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm for Fluo-4) over time.

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The percentage of inhibition by the antagonist is calculated by comparing the fluorescence response in the presence and absence of the compound.

Sertoli-Germ Cell Co-culture Adhesion Assay

This protocol provides a framework for assessing the effect of compounds on the adhesion between Sertoli and germ cells in vitro.

Protocol:

-

Sertoli Cell Isolation and Culture: Isolate Sertoli cells from the testes of immature rats (e.g., 20-day-old) by enzymatic digestion (collagenase and trypsin). Culture the Sertoli cells on Matrigel-coated plates until they form a confluent monolayer.

-

Germ Cell Isolation: Isolate germ cells from the testes of adult rats.

-

Co-culture: Add the isolated germ cells to the confluent Sertoli cell monolayer and allow them to adhere.

-

Compound Treatment: Treat the co-cultures with various concentrations of the test compound (e.g., Adjudin) or vehicle control for a specified period.

-

Adhesion Assessment: Quantify the number of adherent germ cells. This can be done by washing the wells to remove non-adherent cells and then lysing the remaining cells to quantify a germ cell-specific marker (e.g., lactate dehydrogenase) or by direct cell counting after fluorescent labeling of the germ cells.

Sperm Mitochondrial Permeability Transition (MPT) Pore Assay

This assay uses the fluorescent dye calcein-AM in combination with a quencher (CoCl₂) to specifically measure the opening of the MPT pore in sperm.

Protocol:

-

Sperm Preparation: Obtain and prepare a suspension of motile sperm.

-

Dye Loading: Incubate the sperm suspension with calcein-AM. Calcein-AM is membrane-permeant and becomes fluorescent (calcein) after hydrolysis by intracellular esterases.

-

Fluorescence Quenching: Add cobalt chloride (CoCl₂) to the sperm suspension. CoCl₂ quenches the fluorescence of calcein in the cytoplasm but cannot cross the intact inner mitochondrial membrane.

-

Compound Treatment: Treat the sperm with the test compound (e.g., AF-2364) or a known MPT pore inducer (e.g., ionomycin) as a positive control.

-

Flow Cytometry Analysis: Analyze the sperm population using a flow cytometer. A decrease in the mitochondrial calcein fluorescence indicates the opening of the MPT pore, allowing CoCl₂ to enter and quench the fluorescence.

Conclusion

This compound is an emerging molecule with a defined, albeit modest, antagonistic activity at the MRGPRX4 receptor. The well-established mechanisms of its structural analogues, lonidamine and Adjudin, in disrupting Sertoli-germ cell adhesion and sperm mitochondrial function, provide compelling avenues for further investigation into the broader biological profile of this class of compounds. The experimental protocols detailed herein offer a foundational framework for researchers to further elucidate the precise mechanism of action of this compound and to explore its therapeutic potential.

References

The Pharmacological Profile of Fluorobenzyl Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorobenzyl indazole derivatives represent a significant and evolving class of synthetic cannabinoids. Initially developed in the early 2000s for their potential therapeutic applications, these compounds have gained notoriety as potent agonists of the cannabinoid receptors, CB1 and CB2. Their high affinity and efficacy at these receptors, often exceeding that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), have made them a subject of intense research in both medicinal chemistry and toxicology. This technical guide provides a comprehensive overview of the pharmacological profile of fluorobenzyl indazole derivatives, with a focus on their structure-activity relationships, receptor binding and functional activity, signaling pathways, and pharmacokinetic properties.

I. Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of representative fluorobenzyl indazole derivatives at human cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Fluorobenzyl Indazole Derivatives

| Compound Name | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| AB-FUBINACA | 0.9 | 2.0 | [1] |

| AMB-FUBINACA | 1.2 | 2.4 | [2] |

| ADB-FUBINACA | 0.36 | - | [2] |

| 5F-AB-PINACA | - | - | [3] |

| 5F-ADB-PINACA | 0.24 | 0.88 | [3] |

Table 2: Cannabinoid Receptor Functional Activity (EC50) of Fluorobenzyl Indazole Derivatives

| Compound Name | CB1 EC50 (nM) | CB2 EC50 (nM) | Assay Type | Reference |

| AB-FUBINACA | 1.36 | 1.95 | Membrane Potential | [4] |

| AMB-FUBINACA | 0.63 | 0.13 | cAMP Inhibition | [2] |

| ADB-FUBINACA | 0.98 | - | [35S]GTPγS | [2] |

| 5F-ADB-PINACA | 0.24 | 0.88 | Membrane Potential | [3] |

II. Signaling Pathways of Fluorobenzyl Indazole Derivatives at the CB1 Receptor

Fluorobenzyl indazole derivatives primarily exert their effects through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The two primary pathways initiated are G-protein dependent signaling and β-arrestin mediated signaling.

G-Protein Dependent Signaling

Activation of the CB1 receptor by a fluorobenzyl indazole derivative leads to the coupling and activation of inhibitory G-proteins (Gi/o). This initiates a cascade of downstream events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Additionally, the βγ-subunits of the activated G-protein can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[6][7] This combination of effects ultimately leads to a decrease in neuronal excitability and neurotransmitter release.[8]

Caption: G-protein dependent signaling cascade initiated by fluorobenzyl indazole derivatives at the CB1 receptor.

β-Arrestin Mediated Signaling

Following agonist binding and G-protein activation, the CB1 receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and β-arrestin 2) to the receptor.[4] β-arrestin recruitment leads to receptor desensitization and internalization, effectively terminating G-protein signaling.[9] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling pathways, such as the activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK).[8]

Caption: β-arrestin mediated signaling pathway following CB1 receptor activation.

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of fluorobenzyl indazole derivatives.

A. Synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA)

This protocol describes a representative synthesis of a fluorobenzyl indazole derivative.[1][10]

Step 1: Synthesis of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid

-

To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-(bromomethyl)-4-fluorobenzene to the reaction mixture.

-

Heat the reaction mixture at 80°C for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1N HCl).

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield this compound.

Step 2: Amide Coupling to form AB-FUBINACA

-

To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a base (e.g., N,N-diisopropylethylamine).

-

Stir the mixture at room temperature for 10 minutes.

-

Add L-valinamide hydrochloride to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain AB-FUBINACA.

Caption: Synthetic workflow for the preparation of AB-FUBINACA.

B. In Vitro Cannabinoid Receptor Binding Assay ([³H]CP-55,940 Competition Binding Assay)

This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.[11]

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 or CB2 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin (BSA), pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

50 µL of assay buffer containing the test compound at various concentrations.

-

25 µL of [³H]CP-55,940 (a radiolabeled cannabinoid agonist) at a final concentration of ~0.5 nM.

-

25 µL of cell membrane preparation (5-10 µg of protein).

-

For non-specific binding, add a high concentration of a known unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4).

-

Scintillation Counting: Dry the filters and add scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for the competitive radioligand binding assay.

C. In Vitro Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of a compound to act as an agonist or antagonist at the CB1 receptor by quantifying its effect on cAMP levels.[5][12]

-

Cell Culture: Use a cell line expressing the human CB1 receptor (e.g., CHO-K1 cells).

-

Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Agonist Mode:

-

Incubate cells with various concentrations of the test compound for 30 minutes at 37°C.

-

Add forskolin (an adenylyl cyclase activator) to a final concentration of 1 µM and incubate for a further 15 minutes.

-

-

Antagonist Mode:

-

Pre-incubate cells with various concentrations of the test compound for 30 minutes at 37°C.

-

Add a known CB1 receptor agonist (e.g., CP-55,940 at its EC80 concentration) and incubate for a further 15 minutes.

-

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA-based).

-

Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

D. In Vitro ADME Assays

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.[13][14][15]

-

Incubation Mixture: In a 96-well plate, combine:

-

Test compound (final concentration 1 µM).

-

Pooled human liver microsomes (final concentration 0.5 mg/mL).

-

Phosphate buffer (pH 7.4).

-

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

-

Sample Processing: Centrifuge the plate to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

-

Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

This assay determines the extent to which a compound binds to plasma proteins.[2][16][17]

-

Apparatus: Use a rapid equilibrium dialysis (RED) device.

-

Procedure:

-

Add the test compound (final concentration 1-5 µM) to pooled human plasma in the sample chamber of the RED device.

-

Add phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

-

Incubate the device at 37°C for 4-6 hours with gentle shaking to reach equilibrium.

-

-

Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

-

LC-MS/MS Analysis: Quantify the concentration of the test compound in both samples.

-

Data Analysis: Calculate the fraction unbound (fu) of the compound in plasma.

Caption: Workflow for in vitro ADME assays.

E. In Vivo Assessment of Cannabinoid-like Effects (Mouse Tetrad Model)

This model is used to evaluate the in vivo cannabimimetic activity of a compound by assessing four characteristic effects in mice.[18]

-

Animals: Use male C57BL/6J mice.

-

Drug Administration: Administer the test compound via intraperitoneal (i.p.) injection. Include a vehicle control group.

-

Tetrad Assessments (performed 30-60 minutes post-injection):

-

Hypothermia: Measure rectal body temperature using a digital thermometer.

-

Analgesia: Assess the nociceptive threshold using the tail-flick or hot-plate test.

-

Locomotor Activity: Measure spontaneous activity in an open-field arena.

-

Catalepsy: Measure the time the mouse remains immobile on an elevated bar.

-

-

Data Analysis: Compare the results from the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

IV. Conclusion

Fluorobenzyl indazole derivatives are a class of highly potent synthetic cannabinoid receptor agonists with complex pharmacological profiles. Their high affinity for CB1 and CB2 receptors translates to significant in vitro and in vivo activity. Understanding their structure-activity relationships, signaling pathways, and pharmacokinetic properties is crucial for both the development of potential therapeutic agents and for addressing the public health challenges posed by their illicit use. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this important class of compounds. Further research is warranted to fully elucidate the therapeutic potential and toxicological risks associated with specific fluorobenzyl indazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. assets.ctfassets.net [assets.ctfassets.net]

- 3. bioivt.com [bioivt.com]

- 4. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 17. Plasma Protein Binding Assay [visikol.com]

- 18. Understanding Cannabinoid Psychoactivity with Mouse Genetic Models | PLOS Biology [journals.plos.org]

AB-FUBINACA carboxylic acid metabolite identification

An In-depth Technical Guide to the Identification of AB-FUBINACA Carboxylic Acid Metabolite

Introduction

AB-FUBINACA, or N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid receptor agonist (SCRA) originally developed by Pfizer.[1] It has been identified in numerous herbal incense products and has been associated with significant adverse health effects. For forensic and clinical toxicology, the detection of AB-FUBINACA intake is crucial. However, like many SCRAs, AB-FUBINACA is extensively metabolized in the body, and the parent compound is often found in very low concentrations or is entirely absent in urine samples.[2][3] This necessitates the identification and monitoring of its major metabolites to reliably confirm exposure. The most significant metabolic pathway for AB-FUBINACA is the hydrolysis of its terminal amide group, which results in the formation of AB-FUBINACA carboxylic acid.[1][4] This metabolite has been consistently identified as a primary and reliable urinary marker for detecting AB-FUBINACA consumption.[1]

This technical guide provides an in-depth overview of the identification of the AB-FUBINACA carboxylic acid metabolite, detailing the metabolic pathways, experimental protocols for its identification and quantification, and a summary of reported quantitative data.

Metabolic Pathway of AB-FUBINACA

The biotransformation of AB-FUBINACA in the human body is complex, involving multiple phase I and phase II metabolic reactions. The major metabolic pathways include terminal amide hydrolysis, hydroxylation at various positions, and subsequent glucuronidation.[1][4]

The formation of the carboxylic acid metabolite occurs through the hydrolysis of the primary amide in the L-valinamide moiety of the AB-FUBINACA molecule. This reaction is primarily catalyzed by the enzyme carboxylesterase 1 (CES1).[1] The resulting metabolite, AB-FUBINACA carboxylic acid, is a key analyte for urine drug testing. Other observed metabolic reactions include hydroxylation of the amino-oxobutane moiety and the indazole ring, epoxidation followed by hydrolysis, and dehydrogenation.[1] However, the carboxylic acid metabolite is often the most abundant and consistently detected marker in authentic urine samples.[1][5]

Experimental Protocols

The identification and quantification of AB-FUBINACA metabolites are predominantly achieved using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The following sections detail the common experimental procedures.

In Vitro Metabolism Studies using Human Hepatocytes

-

Objective: To identify metabolites formed by liver enzymes in a controlled environment.

-

Methodology:

-

Incubation: Pooled human hepatocytes are incubated with AB-FUBINACA (typically at a concentration of 10 μmol/L) for specific time periods, such as 1 and 3 hours.[1]

-

Reaction Quenching: The metabolic reaction is stopped at the designated time points by adding an equal volume of ice-cold acetonitrile.[6] This step also serves to precipitate proteins.

-

Centrifugation: The quenched samples are centrifuged to pellet the precipitated proteins.

-

Supernatant Analysis: The resulting supernatant, containing the parent drug and its metabolites, is collected and analyzed directly or after dilution using LC-HRMS.[7]

-

In Vitro Metabolism Studies using Human Liver Microsomes (HLMs)

-

Objective: To assess metabolic stability and identify metabolites formed by microsomal enzymes like cytochrome P450s.

-

Methodology:

-

Reaction Mixture: A typical incubation mixture contains pooled HLMs (e.g., 0.2 mg/mL), a buffer solution (e.g., 50 mM potassium phosphate, pH 7.4), AB-FUBINACA (e.g., 1 μmol/L), and cofactors like MgCl₂.[7]

-

Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes.

-

Initiation: The reaction is initiated by adding the NADPH cofactor.[7]

-

Sampling: Aliquots are collected at various time points (e.g., 0, 3, 8, 13, 20, 45, 60 minutes) to determine the rate of metabolism (half-life).[6]

-

Quenching and Processing: The reaction in each aliquot is quenched with ice-cold acetonitrile, followed by centrifugation. The supernatant is then analyzed.[6] The half-life of AB-FUBINACA in HLMs has been reported to be approximately 62.6 minutes.[1]

-

Analysis of Authentic Urine Samples

-

Objective: To identify and quantify metabolites present in biological samples from suspected users.

-

Methodology:

-

Enzymatic Hydrolysis: Urine samples are often treated with β-glucuronidase to cleave glucuronide conjugates, which are common phase II metabolites. This increases the concentration of the free (unconjugated) metabolites, improving detection.[4][8]

-

Extraction:

-

Analysis: The extracted and dried residue is reconstituted in a suitable solvent and injected into the LC-MS/MS system for analysis.[4][8]

-

Instrumentation: LC-QTOF-MS

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used.

-

Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, is essential for accurate mass measurements, which helps in the elemental composition determination of unknown metabolites.[8][10]

-

Data Acquisition: Data is collected in full-scan mode to detect all potential metabolites, with information-dependent acquisition (IDA) triggering MS/MS scans for structural elucidation of detected ions.[1][10]

-

Quantitative Data

Quantitative analysis of AB-FUBINACA and its metabolites is critical for interpreting toxicological findings. Data from authentic human samples remains relatively scarce, but some studies have reported concentrations in postmortem cases.

Table 1: Concentrations of AB-FUBINACA Metabolites in Postmortem Specimens[11]

| Analyte | Urine (pg/mL) | Lung (pg/g) | Liver (pg/g) | Kidney (pg/g) |

| Metabolite M3 * | 226 | 255 | 202 | 155 |

| Metabolite M4 | 14,400 | 768 | 637 | 1,390 |

*Note: Metabolite M3 is a major metabolite, but its exact structure corresponding to the carboxylic acid was not explicitly confirmed in this specific abstract. However, the data highlights the distribution of metabolites in various tissues.

One study noted that the AB-FUBINACA carboxylic acid metabolite (also referred to as AB-FUBINACA-COOH) can reach concentrations in vivo of up to 636 ng/mL.[12] This indicates that the carboxylic acid metabolite can be present at significantly high concentrations, making it an excellent target for detection.

General Experimental Workflow

The overall process for identifying the AB-FUBINACA carboxylic acid metabolite, from sample receipt to final data interpretation, follows a structured workflow.

Conclusion

The identification of the AB-FUBINACA carboxylic acid metabolite is a cornerstone for the forensic and clinical confirmation of AB-FUBINACA use. Due to extensive metabolism, the parent compound is an unreliable marker in urine. In contrast, the carboxylic acid metabolite, formed via amide hydrolysis, is a major and consistently detected biotransformation product.[1] The methodologies outlined in this guide, particularly those employing human hepatocytes for metabolite profiling and LC-HRMS for analysis of authentic urine samples, provide a robust framework for its detection. For researchers and drug development professionals, understanding these metabolic pathways and analytical strategies is essential for developing sensitive and specific assays for new psychoactive substances and for interpreting toxicological data accurately. The recommended urinary markers for confirming AB-FUBINACA intake are AB-FUBINACA carboxylic acid and its hydroxylated derivatives.[1]

References

- 1. Аккаунт заблокирован [ruweb.net]

- 2. Identification of AB-FUBINACA metabolites in authentic urine samples suitable as urinary markers of drug intake using liquid chromatography quadrupole tandem time of flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 3. Identification of AB-FUBINACA metabolites in authentic urine samples suitable as urinary markers of drug intake using liquid chromatography quadrupole tandem time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. In Vitro Interaction of AB-FUBINACA with Human Cytochrome P450, UDP-Glucuronosyltransferase Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

Unraveling the Therapeutic Potential of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid: A Technical Overview

For Immediate Release

[City, State] – December 29, 2025 – This technical guide provides a comprehensive analysis of the current understanding of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid, a compound of interest in drug discovery and forensic science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its known biological activities and potential, yet largely unexplored, therapeutic applications.

Introduction

This compound, also known by its designation as AB-FUBINACA metabolite 4, is a synthetic compound belonging to the indazole class of molecules.[1] It is primarily recognized as a major metabolite of the potent synthetic cannabinoid, AB-FUBINACA.[2][3][4][5] While its role as a biomarker for the consumption of its parent compound is well-established in forensic toxicology, its intrinsic pharmacological profile and potential as a therapeutic agent remain subjects of nascent investigation. This guide synthesizes the available data on its biological targets and outlines potential avenues for future research.

Known Biological Activity and Potential Therapeutic Targets

The primary and most definitively characterized biological activity of this compound is its interaction with the Mas-related G protein-coupled receptor X4 (MRGPRX4).

Mas-related G protein-coupled Receptor X4 (MRGPRX4)